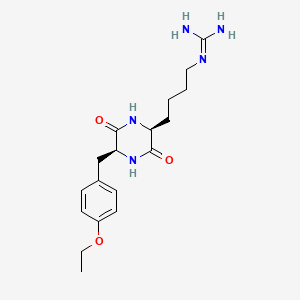

Cyclo(ethyltyrosylhomoarginyl)

Description

Cyclo(ethyltyrosylhomoarginyl) is a hypothetical cyclic dipeptide (diketopiperazine) composed of ethyltyrosine and homoarginine residues. Cyclic dipeptides are characterized by their rigid conformation, which enhances membrane permeability and stability, making them promising candidates for therapeutic applications .

Propriétés

Numéro CAS |

85676-05-7 |

|---|---|

Formule moléculaire |

C18H27N5O3 |

Poids moléculaire |

361.4 g/mol |

Nom IUPAC |

2-[4-[(2S,5S)-5-[(4-ethoxyphenyl)methyl]-3,6-dioxopiperazin-2-yl]butyl]guanidine |

InChI |

InChI=1S/C18H27N5O3/c1-2-26-13-8-6-12(7-9-13)11-15-17(25)22-14(16(24)23-15)5-3-4-10-21-18(19)20/h6-9,14-15H,2-5,10-11H2,1H3,(H,22,25)(H,23,24)(H4,19,20,21)/t14-,15-/m0/s1 |

Clé InChI |

GDBFARSBSODITO-GJZGRUSLSA-N |

SMILES |

CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CCCCN=C(N)N |

SMILES isomérique |

CCOC1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CCCCN=C(N)N |

SMILES canonique |

CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CCCCN=C(N)N |

Autres numéros CAS |

85676-05-7 |

Synonymes |

cyclo(Et-Tyr-Har) cyclo(ethyltyrosylhomoarginyl) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Cyclic Dipeptides

Structural Analogues and Their Sources

The following cyclic dipeptides share structural similarities with Cyclo(ethyltyrosylhomoarginyl) due to the inclusion of aromatic (e.g., Tyr) or basic (e.g., Arg, homoarginine) residues:

Notes:

- Homoarginine, a non-proteinogenic amino acid, differs from arginine by an additional methylene group in its side chain. This modification may enhance interactions with cellular targets compared to arginine-containing analogues .

Antibacterial Activity

- Cyclo(L-Pro-L-Val) : Exhibits MIC values of 512 µg/mL (E. coli) and 256 µg/mL (S. aureus), indicating moderate activity .

- Cyclo(L-Leu-L-Pro) : Shows comparable MIC values to Cyclo(L-Pro-L-Val), suggesting that proline-containing dipeptides may have conserved mechanisms of action .

Cytotoxicity

Structural Determinants of Activity

- Amino Acid Chirality: D-configured residues (e.g., Cyclo(D-Tyr-D-Pro)) may enhance metabolic stability compared to L-forms .

- Hydrophobic Residues : Leucine or valine in Cyclo(L-Leu-L-Pro) and Cyclo(L-Pro-L-Val) likely contribute to membrane disruption .

- Basic Residues : Arginine or homoarginine in Cyclo(L-Leu-L-Arg) may facilitate interactions with negatively charged bacterial membranes or nucleic acids .

Table: Key Bioactivity Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.